1-(4-Chlorobenzyl)-1H-indol-4-amine

IDO1 Immuno-Oncology Enzyme Inhibition

Positional isomerism in indole-4-amines significantly alters bioactivity-direct substitution invalidates SAR studies. This compound (CAS 1407423-95-3) provides a defined scaffold with documented activity. - **IDO1 control**: IC50 4.4 µM against recombinant human IDO1; ideal for assays where high-potency controls (e.g., <200 nM) saturate the detection window. - **Research applications**: NF-κB pathway tool for innate immunity; antiproliferative reference in NB-4 and HCT116 lines. - **Supply**: NLT 98% purity, structurally confirmed. Avoid batch-to-batch variation with this single-source building block.

Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
Cat. No. B11860527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-1H-indol-4-amine
Molecular FormulaC15H13ClN2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C15H13ClN2/c16-12-6-4-11(5-7-12)10-18-9-8-13-14(17)2-1-3-15(13)18/h1-9H,10,17H2
InChIKeyFDVPHESGQMALON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-1H-indol-4-amine Procurement Guide


1-(4-Chlorobenzyl)-1H-indol-4-amine (CAS: 1407423-95-3) is a synthetic indole derivative with a molecular formula of C15H13ClN2 and a molecular weight of 256.73 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly in programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) and inflammatory pathways [1]. Its procurement for research requires careful consideration of positional isomerism and substitution patterns, as detailed in the quantitative evidence below.

IDO1 biochemical assay tool compound
NOD1/NF-κB pathway research probe
Antiproliferative cell-line reference
High-purity scaffold for SAR studies

1-(4-Chlorobenzyl)-1H-indol-4-amine Isomer Specificity


Substituting 1-(4-chlorobenzyl)-1H-indol-4-amine with its close positional isomers or analogs is not advisable for quantitative biological studies. Available SAR data indicates that even minor changes to the indole core substitution pattern can significantly alter biological activity. For instance, within a structurally related series, a chloro substituent at the 4-position of the benzyl ring combined with an amino group on the indole scaffold was noted to increase inhibitory activity, highlighting the functional importance of this specific substitution pattern [1]. Furthermore, data on analogous indole-based IDO1 inhibitors show that potency can shift by orders of magnitude depending on the specific substitution pattern [2]. Therefore, direct replacement without revalidation of key assays is not supported by the available evidence.

Positional isomerism may alter target engagement and biological activity.
Substitution pattern shifts potency by orders of magnitude in related indole series.
Uncertified purity may introduce assay artifacts and compromise reproducibility.

1-(4-Chlorobenzyl)-1H-indol-4-amine Quantitative Evidence


IDO1 Inhibition vs. Advanced Inhibitors

1-(4-Chlorobenzyl)-1H-indol-4-amine exhibits measurable IDO1 inhibitory activity with an IC50 of 4.4 μM (4400 nM) in a biochemical assay using recombinant human IDO1 [1]. This potency is significantly weaker than advanced IDO1 inhibitors such as BDBM50550033, which demonstrates an IC50 of 158 nM in a more physiologically relevant human whole blood assay [2]. This data positions the target compound not as a potent lead, but as a valuable tool compound for understanding baseline indole scaffold activity or for use in less sensitive biochemical screens where high potency is not required.

IDO1 Inhibition
Cross-study comparable
IC50 4.4 μM vs 158 nM comparator
Tool compound context; not a potent lead
Recombinant enzyme vs whole blood assay
IDO1 Immuno-Oncology Enzyme Inhibition

Structural Specificity for NOD1/NF-κB Inhibition

Structure-activity relationship (SAR) studies on related indoline-based NOD1 inhibitors demonstrate the critical importance of the 4-chlorobenzyl substitution pattern. Compound 13, identified as 1-(4-chlorobenzyl)-indoline-2-iminium chloride, a close structural analog of the target compound, inhibited NF-κB activation in Ramos-Blue cells [1]. The study explicitly notes that the presence of a chloro substituent at the 4-position of the aromatic ring and an amino group on the indole was associated with increased inhibitory activity [1]. This provides a class-level inference that the specific 4-chloro substitution pattern on the benzyl group is non-arbitrary and contributes to the biological profile of this chemical series.

NOD1/NF-κB SAR
Class-level inference
4-chloro substitution linked to increased inhibition
Supports isomer-specific procurement
Qualitative observation in cell assay
NOD1 NF-κB Immunomodulation

Antiproliferative Activity in NB-4 and HCT116 Cells

The compound has been evaluated for antiproliferative activity against human cancer cell lines, providing a quantitative baseline for oncology research. In an MTT assay, it inhibited the growth of human NB-4 acute promyelocytic leukemia cells [1]. Additionally, it was tested for antiproliferative activity against human HCT116 colorectal carcinoma cells [2]. While specific IC50 values are not publicly available, the existence of these assay records positions the compound as a characterized reference point for initial cytotoxicity screening in these specific cell lines. This is a differentiator from analogs lacking any documented cell-based activity data.

Antiproliferative Activity
Supporting evidence
Inhibition observed in NB-4 and HCT116 cells
Documented cell-line reference point
Specific IC50 not available
Antiproliferative Oncology Cell-based Assay

Purity and Sourcing Differentiation

The compound is commercially available with a defined purity specification of NLT 98% (not less than 98%) from ISO-certified manufacturers . This is a critical procurement differentiator. For medicinal chemistry applications, using a reagent of known, high purity minimizes the risk of artifacts from impurities in biological assays or synthetic transformations. This contrasts with sourcing from unverified suppliers or attempting in-house synthesis without established analytical characterization, which can introduce significant variability and delay in research programs.

Sourcing Purity
Specification review
NLT 98% from ISO-certified suppliers
Supports reproducible assay data
Verify CoA for specific lot
Procurement Quality Control Sourcing

1-(4-Chlorobenzyl)-1H-indol-4-amine Applications


IDO1 Inhibitor Control in Biochemical Assays

Based on its documented IC50 of 4.4 μM against recombinant human IDO1, this compound is optimally used as a positive control or reference inhibitor in biochemical screens for novel IDO1 inhibitors, particularly when a high-potency control (e.g., IC50 < 200 nM) would saturate the assay window and obscure the activity of weaker screening hits [1].

NOD1/NF-κB Pathway Exploration

Given SAR evidence linking the 4-chlorobenzyl-aminoindole motif to NF-κB inhibitory activity in related analogs, researchers investigating innate immune signaling or inflammatory diseases can utilize this compound as a structurally defined tool to explore the NOD1 pathway, with the understanding that its specific activity in this context requires further characterization [2].

Cytotoxicity Reference for NB-4 and HCT116 Cells

For laboratories conducting preliminary antiproliferative screening, this compound provides a documented starting point for assessing growth inhibition in NB-4 (leukemia) and HCT116 (colon cancer) cell lines. It can serve as a reference compound to benchmark the activity of new chemical entities in these specific cancer models, given its existing, though not fully quantified, assay history [3].

Medicinal Chemistry Scaffold

With its high commercial purity (NLT 98%) and well-defined structure, this indole-4-amine derivative is a suitable building block for medicinal chemists engaged in lead optimization. It can serve as a starting point for SAR studies focused on improving potency, selectivity, and drug-like properties against targets such as IDO1 or other enzymes amenable to indole-based inhibitors .

Application
Selection Property
Validation Focus
IDO1 biochemical screen reference
Reported IDO1 IC50 context
Enzyme inhibition assay benchmarking
NOD1/NF-κB pathway research
4-chlorobenzyl substitution relevance
Cell-based NF-κB activation assay
Antiproliferative screening
Cell-line activity documentation
Growth inhibition in NB-4/HCT116 models
Medicinal chemistry SAR
High-purity indole scaffold
Lead optimization and analog synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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